molecular formula C18H23N3 B031073 N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine CAS No. 57718-47-5

N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine

Cat. No.: B031073
CAS No.: 57718-47-5
M. Wt: 281.4 g/mol
InChI Key: MHXACMFKKGZLNW-UHFFFAOYSA-N
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Description

N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine, also known as this compound, is a useful research compound. Its molecular formula is C18H23N3 and its molecular weight is 281.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73004. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Application in Organic Light-Emitting Diodes (OLEDs)

N1-(1-benzylpiperidin-4-yl)benzene-1,2-diamine derivatives have been applied in the development of organic light-emitting diodes (OLEDs). For instance, materials like N1,N1,N4,N1-tetra(biphenyl-4-yl)benzene-1,4-diamine have shown significant reduction in the required driving voltage for OLEDs. The horizontal orientation of these molecules in thin films contributes to a lower hole injection barrier at the anode/HIL interface, enhancing device efficiency (Kim, Yokoyama, & Adachi, 2012).

Spectroscopic and Structural Analysis

Novel anyles of 4-benzoylpyridine, including derivatives of this compound, have been synthesized and analyzed spectroscopically and structurally. These compounds are characterized using methods like IR-spectroscopy, UV-spectroscopy, and X-ray crystallography. They exhibit unique properties like bathochromic and solvatochromic shifts depending on solvent type (Kolev et al., 2009).

Conducting Copolymers Synthesis

This compound derivatives have been used in the synthesis of conducting copolymers. These copolymers demonstrate significant conductivity and are characterized by techniques like cyclic voltammetry, FTIR, and SEM (Turac, Sahmetlioglu, & Toppare, 2014).

Vibrational and Conformational Analysis

Studies have been conducted on the vibrational and conformational aspects of molecules like N1-N2-bis((pyridine-4-yl)methylene)benzene-1,2-diamine, a derivative of this compound. These studies involve FT-IR, FT-Raman, UV–Vis spectroscopy, and computational analysis to understand the molecular structure and stability (Subashchandrabose et al., 2013).

Phosphorescent Organic Light-Emitting Diodes

Novel host materials containing this compound derivatives have been synthesized for application in yellow phosphorescent organic light-emitting diodes. These materials exhibit high thermal and morphological stability, contributing to efficient and stable light-emitting devices (Zhang et al., 2015).

Safety and Hazards

The compound is labeled with the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P260 (do not breathe dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

Properties

IUPAC Name

2-N-(1-benzylpiperidin-4-yl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3/c19-17-8-4-5-9-18(17)20-16-10-12-21(13-11-16)14-15-6-2-1-3-7-15/h1-9,16,20H,10-14,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXACMFKKGZLNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=CC=C2N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80973309
Record name N~1~-(1-Benzylpiperidin-4-yl)benzene-1,2-diamine
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Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57718-47-5
Record name N1-[1-(Phenylmethyl)-4-piperidinyl]-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57718-47-5
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Record name N-(1-(Phenylmethyl)piperidin-4-yl)benzene-1,2-diamine
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Record name 57718-47-5
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Record name N~1~-(1-Benzylpiperidin-4-yl)benzene-1,2-diamine
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Record name N-[1-(phenylmethyl)piperidin-4-yl]benzene-1,2-diamine
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Synthesis routes and methods I

Procedure details

A solution of 31 parts of N-(2-nitrophenyl)-1-(phenylmethyl)-4-piperidinamine in 160 parts of tetrahydrofuran is hydrogenated at normal pressure and at a temperature of 40° C, with 20 parts of Raney nickel catalyst. After the calculated amount of hydrogen is taken up (3 moles) hydrogenation is stopped. The catalyst is filtered off and from the filtrate the solvent is evaporated. The solid residue is washed with 160 parts of 2,2'-oxybispropane, to yield 22 parts of N-[1-(phenylmethyl)-4-piperidinyl]-1,2-benzenediamine; mp. 112°-113° C. On concentrating the filtrate to about one quarter of its volume a second crop of 2.5 parts of N-[1-(phenylmethyl)-4-piperidinyl]-1,2-benzenediamine is obtained; mp. 108°-109° C.
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Synthesis routes and methods II

Procedure details

To a solution of 1.0 g 1-benzyl4-piperidone and 1.14 g of 1,2-phenylenediamine in 15 mL of THF was added two spatula tips of molecular sieves 4Å. After stirring at room temperature for 10 minutes, 1.34 g of sodium triacetoxyborohydride was added and the reaction was stirred at room temperature for 18 hours. The reaction was quenched with 50 mL of CH3OH and diluted with EtOAc. After filtering molecular sieves, the filtrate was concentrated under reduced pressure. The residue was partitioned between 50 mL of EtOAc and 30 ml saturated NaHCO3 aqueous solution. After separating layers, the aqueous phase was extracted with 2×50 mL EtOAc. The combined organic phases were washed with 15 mL of brine, dried over MgSO4 and concentrated under reduced pressure. The residue was purified by flash chromatography eluting with 100% EtOAc, then 90% EtOAc in CH3OH to give 666 mg of the title compound as a solid. 1H NMR (400 MHz, CDCl3): δ1.56 (m, 2H), 2.07 (m, 2H), 2.18(m, 2H), 2.87 (d, J=11.6 Hz, 2H), 3.29(m, 1H), 3.56(s, 2H), 6.69 (m, 3H), 6.72(m, 1H), 7.25-7.61(m, 5H). ESI-MS 282 (M+H); HPLC A: 1.92 min.
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